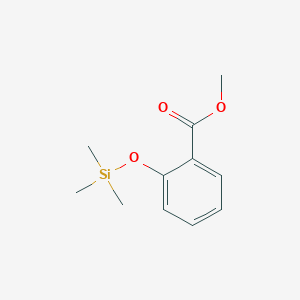

methyl 2-trimethylsilyloxybenzoate

説明

Methyl 2-trimethylsilyloxybenzoate is an organic ester derivative characterized by a trimethylsilyl (TMS) ether group at the 2-position of the benzoate ring. Its structure combines a methyl ester moiety with a bulky, hydrophobic silyl protecting group. This compound is primarily utilized in organic synthesis as an intermediate, particularly for protecting hydroxyl groups during multi-step reactions. The TMS group enhances steric hindrance and lipophilicity, which can influence solubility, reactivity, and stability in synthetic pathways .

特性

CAS番号 |

18001-14-4 |

|---|---|

分子式 |

C11H16O3Si |

分子量 |

224.33 g/mol |

IUPAC名 |

methyl 2-trimethylsilyloxybenzoate |

InChI |

InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |

InChIキー |

WYRJFTUIUJWTAZ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1O[Si](C)(C)C |

正規SMILES |

COC(=O)C1=CC=CC=C1O[Si](C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:

Base: Commonly used bases include pyridine or triethylamine.

Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.

化学反応の分析

Types of Reactions

methyl 2-trimethylsilyloxybenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halides or other nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acid esters.

科学的研究の応用

methyl 2-trimethylsilyloxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用機序

The mechanism by which benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group facilitates its incorporation into biological systems, where it can interact with enzymes and other biomolecules.

類似化合物との比較

Structural Analogs in Pesticide Chemistry

Several methyl benzoate derivatives with triazine and sulfonylurea substituents are employed as herbicides (). These include:

| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Applications | Key Properties |

|---|---|---|---|---|

| Triflusulfuron methyl ester | 2-((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)sulfamoyl) | ~472.4 | Herbicide | Targets acetolactate synthase (ALS), sulfonylurea class |

| Ethametsulfuron methyl ester | 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl) | ~410.4 | Herbicide | ALS inhibitor, selective broadleaf control |

| Methyl 2-trimethylsilyloxybenzoate | 2-(trimethylsilyloxy)benzoate ester | 224.1 | Synthetic intermediate | Hydrophobic, protects hydroxyl groups, hydrolytically labile under acidic conditions |

Key Differences :

Benzoate Derivatives with Hydroxy/Acetamido Substituents

Fluorochem and Chongqing Chemdad reports highlight analogs like methyl 4-acetamido-2-hydroxybenzoate ():

| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Applications | Key Properties |

|---|---|---|---|---|

| Methyl 4-acetamido-2-hydroxybenzoate | 4-acetamido, 2-hydroxy | ~209.2 | Pharmaceutical intermediate | Hydrophilic, hydrogen bonding |

| Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate | 2-hydroxy, 4-(trifluoroacetamido) | ~277.2 | Fluorinated intermediate | Enhanced electronegativity, metabolic stability |

| This compound | 2-(trimethylsilyloxy) | 224.1 | Protecting group reagent | Lipophilic, steric shielding |

Key Differences :

- Solubility : The TMS group increases lipophilicity (logP ~2.8) compared to hydroxyl or acetamido derivatives (logP ~1.5–2.0), affecting solubility in organic solvents .

- Stability : Acetamido and hydroxy groups are stable under neutral conditions, whereas the TMS group is cleaved by fluoride ions or mild acids .

Reactivity Comparison :

- Silylation vs. Acetylation : TMSCl requires inert conditions (e.g., dry DMF), while acetylation with acetic anhydride proceeds in protic solvents.

- Hydrolysis Rates : TMS ethers hydrolyze rapidly (t½ <1 hr in pH 3 buffer), whereas acetamides resist hydrolysis under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。